7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. This compound is characterized by the presence of a chloro group at the 7th position, a fluorophenylmethylsulfanyl group at the 2nd position, and a triazinone ring fused with a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridotriazine Core: The initial step involves the formation of the pyridotriazine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a triazine precursor under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced at the 7th position through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorophenylmethylsulfanyl Group: The final step involves the introduction of the fluorophenylmethylsulfanyl group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using a suitable fluorophenylmethylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the triazinone ring or other functional groups.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Chemical Biology: The compound is used as a probe to study various biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 7-chloro-2-{[(3-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 7-chloro-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
The uniqueness of 7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in the presence of the fluorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3OS/c15-10-4-5-12-17-13(18-14(20)19(12)7-10)21-8-9-2-1-3-11(16)6-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTCSOZHGMGLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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